- Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums, European Journal of Organic Chemistry, 2019, 2019(28), 4566-4571
Cas no 943595-13-9 (2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester)
943595-13-9 structure
Product Name:2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Numero CAS:943595-13-9
MF:C10H11BrO3
MW:259.096542596817
MDL:MFCD15474833
CID:1092606
PubChem ID:16723776
Update Time:2025-06-08
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 2-(bromomethoxy)-6-methoxybenzoate
- methyl 2-(bromomethyl)-6-methoxybenzoate
- 2-Bromomethyl-6-methoxy-benzoic acid methyl ester
- AKOS024259187
- AS-48094
- Benzoic acid, 2-(bromomethyl)-6-methoxy-, methyl ester
- MFCD15474833
- DA-33125
- SCHEMBL14352049
- methyl2-(bromomethyl)-6-methoxybenzoate
- F17793
- SB40127
- KJLOXBFOHKOSBO-UHFFFAOYSA-N
- 943595-13-9
- 2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester
- 2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
-
- MDL: MFCD15474833
- Inchi: 1S/C10H11BrO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,6H2,1-2H3
- Chiave InChI: KJLOXBFOHKOSBO-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(CBr)=CC=CC=1OC)OC
Proprietà calcolate
- Massa esatta: 257.98916g/mol
- Massa monoisotopica: 257.98916g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 196
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 35.5Ų
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009850-250mg |
Methyl 2-bromomethyl-6-methoxybenzoate |
943595-13-9 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A015009850-500mg |
Methyl 2-bromomethyl-6-methoxybenzoate |
943595-13-9 | 97% | 500mg |
$782.40 | 2023-08-31 | |
| Alichem | A015009850-1g |
Methyl 2-bromomethyl-6-methoxybenzoate |
943595-13-9 | 97% | 1g |
$1445.30 | 2023-08-31 | |
| TRC | B994185-10mg |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester |
943595-13-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B994185-50mg |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester |
943595-13-9 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B994185-100mg |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester |
943595-13-9 | 100mg |
$ 295.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-1g |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-5g |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 5g |
21964.3CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-500mg |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 500mg |
2959.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-250mg |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 250mg |
1908.1CNY | 2021-05-08 |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 4 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 1.5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- The synthesis of (-)-varitriol and (-)-3'-epi-varitriol via a Ramberg-Baecklund route, Tetrahedron, 2007, 63(49), 12123-12130
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Acetonitrile
Riferimento
- Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity, Bioorganic & Medicinal Chemistry Letters, 2013, 23(1), 360-365
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 72 °C; 3 h, reflux
Riferimento
- Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood, Journal of Medicinal Chemistry, 2013, 56(21), 8561-8578
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Treating long QT syndrome, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol. [Erratum to document cited in CA147:143153], Tetrahedron Letters, 2007, 48(35),
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; reflux
1.2 Catalysts: Azobisisobutyronitrile ; 2 h, reflux; reflux → rt
1.2 Catalysts: Azobisisobutyronitrile ; 2 h, reflux; reflux → rt
Riferimento
- Titanocene(III) chloride mediated radical-induced synthesis of 3,4-dihydroisocoumarins: synthesis of (±)-hydrangenol, (±)-phyllodulcin, (±)-macrophyllol and (±)-thunberginol G, Tetrahedron, 2008, 64(49), 11050-11057
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride
Riferimento
- Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol, Tetrahedron Letters, 2007, 48(23), 4131-4134
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 15 min, 25 °C; 12 h, 60 °C
Riferimento
- Compounds modulating protein recruitment and/or degradation, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 6 h, rt → reflux
Riferimento
- Histone acetyltransferase activators and compositions and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 6 h, reflux
Riferimento
- Preparation of isoindolinone and benzamide derivatives as histone acetyltransferase activators useful in disease therapy, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 2 h, reflux
Riferimento
- Assessment of the regioselectivity in the condensation reaction of unsymmetrical o-phthaldialdehydes with alanine, Tetrahedron, 2018, 74(2), 224-239
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Thionyl chloride ; 3 h, 80 °C
1.2 cooled; 30 min, 80 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
1.2 cooled; 30 min, 80 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
Riferimento
- Preparation of isoindole carboxamides, pyrrolopyridine carboxamides, and similar compounds as inhibitors of phosphodiesterase type 10A for treating neurological and psychiatric disorders, World Intellectual Property Organization, , ,
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Raw materials
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Preparation Products
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Numero d'ordine:A1045985
Stato delle scorte:in Stock
Quantità:100mg/250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:21
Prezzo ($):173.0/292.0/788.0
Email:sales@amadischem.com
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Letteratura correlata
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):173.0/292.0/788.0